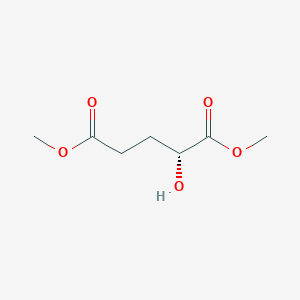
5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid
描述
5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid, also known as DPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DPA is a sulfonamide derivative that can be synthesized using various methods.
作用机制
5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid acts as a chelating agent for zinc ions, forming a complex that emits fluorescence upon excitation. This property makes 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid useful for the detection of zinc ions in biological systems. Additionally, 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid has been shown to inhibit the growth of cancer cells by binding to metal ions and disrupting their function.
Biochemical and Physiological Effects
5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid has been shown to have low toxicity in vitro and in vivo. It has been found to be stable in biological systems and has a high affinity for zinc ions. 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid has also been shown to have anti-cancer properties, making it a potential candidate for the development of cancer therapies.
实验室实验的优点和局限性
One advantage of using 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid in lab experiments is its high affinity for zinc ions, which makes it a useful tool for the detection of zinc in biological systems. Additionally, 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid has low toxicity and is stable in biological systems. However, one limitation of using 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid is its limited selectivity for zinc ions, which can result in interference from other metal ions.
未来方向
For the use of 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid in scientific research include the development of more selective probes for the detection of zinc ions, the use of 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid as a ligand for the development of metal-based drugs for the treatment of cancer and other diseases, and the development of biosensors for the detection of various analytes. Additionally, further studies are needed to investigate the potential side effects of 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid and its long-term effects on biological systems.
Conclusion
In conclusion, 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid, or 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid, is a sulfonamide derivative that has gained attention in recent years due to its potential applications in scientific research. 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid can be synthesized using various methods and has been used as a fluorescent probe for the detection of zinc ions in biological systems, as well as a ligand for the development of metal-based drugs for the treatment of cancer and other diseases. 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid has low toxicity and is stable in biological systems, making it a potential candidate for further research in various fields.
科学研究应用
5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid has been used in scientific research as a fluorescent probe for the detection of zinc ions in biological systems. It has also been used as a ligand for the development of metal-based drugs for the treatment of cancer and other diseases. Additionally, 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid has been studied for its potential use in the development of biosensors for the detection of various analytes.
属性
IUPAC Name |
5-(diethylsulfamoyl)-2-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-17(4-2)22(20,21)12-7-8-14(13(11-12)15(18)19)16-9-5-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBOWLIJCWGZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197081 | |
| Record name | 5-[(Diethylamino)sulfonyl]-2-(1-pyrrolidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid | |
CAS RN |
554425-46-6 | |
| Record name | 5-[(Diethylamino)sulfonyl]-2-(1-pyrrolidinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554425-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Diethylamino)sulfonyl]-2-(1-pyrrolidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[(1-benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3384465.png)
![2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3384478.png)
![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3384479.png)
![4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine](/img/structure/B3384489.png)
